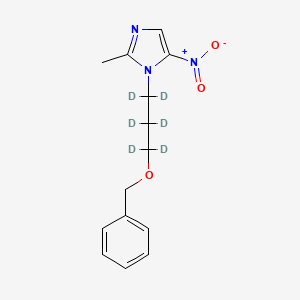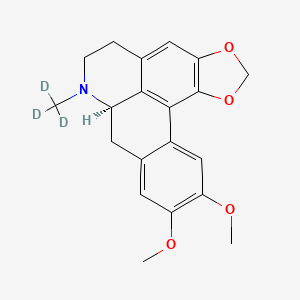
L-Dicentrine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Dicentrine-d3 is a deuterated form of dicentrine, an aporphine alkaloid. This compound is primarily used in biochemical and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Dicentrine-d3 typically involves the incorporation of deuterium atoms into the dicentrine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the desired purity and isotopic enrichment. The production process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
L-Dicentrine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may require the presence of a catalyst or a specific solvent to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce deuterated analogs with different degrees of hydrogenation. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile or electrophile used .
Applications De Recherche Scientifique
L-Dicentrine-d3 has a wide range of scientific research applications, including:
Chemistry: It is used to study the reaction mechanisms and pathways of dicentrine and its derivatives.
Biology: this compound is used to investigate the metabolic pathways and pharmacokinetics of dicentrine in biological systems.
Medicine: Research on this compound has shown potential anticancer and anti-inflammatory properties.
Industry: this compound is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of L-Dicentrine-d3 involves its interaction with various molecular targets and pathways. In cancer cells, it has been shown to induce apoptosis (programmed cell death) by modulating the activity of transcription factors such as NF-κB and AP-1. This leads to the activation of caspases and the inhibition of anti-apoptotic proteins, resulting in cell death . Additionally, this compound has been shown to inhibit the invasion and migration of cancer cells by suppressing the expression of invasive proteins and blocking key signaling pathways such as TAK1, p38, JNK, and Akt .
Comparaison Avec Des Composés Similaires
L-Dicentrine-d3 is unique compared to other similar compounds due to the presence of deuterium atoms, which provide distinct advantages in research applications. Similar compounds include:
Dicentrinone: Another aporphine alkaloid with similar anticancer properties but different molecular targets and pathways.
Tetrandrine: An alkaloid with anti-inflammatory and anticancer properties, but with a different mechanism of action and molecular structure.
Fangchinoline: An alkaloid with similar biological activities but different chemical properties and molecular targets.
Propriétés
Formule moléculaire |
C20H21NO4 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(12R)-16,17-dimethoxy-11-(trideuteriomethyl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene |
InChI |
InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m1/s1/i1D3 |
Clé InChI |
YJWBWQWUHVXPNC-XEVIKCSCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCC2=CC3=C(C4=C2[C@H]1CC5=CC(=C(C=C54)OC)OC)OCO3 |
SMILES canonique |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


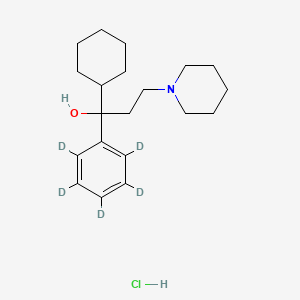
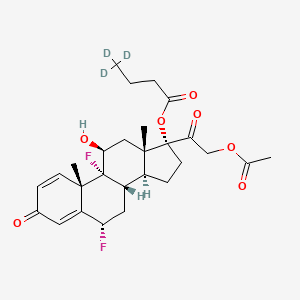
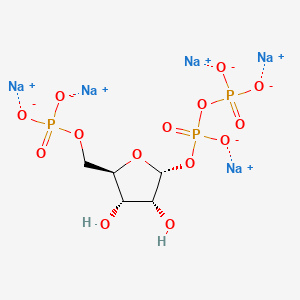


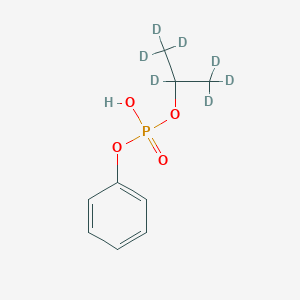
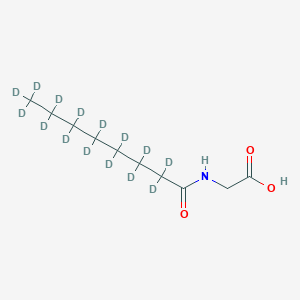
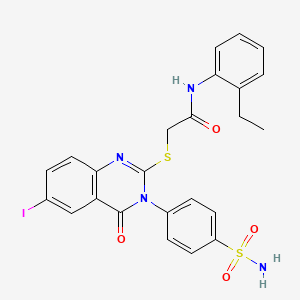

![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
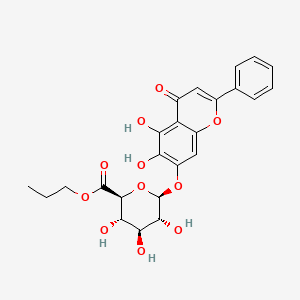
![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
